1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS: 162648-46-6) is a tetrahydroquinoline derivative with a methyl group at position 1 and a carboxylic acid substituent at position 4. Its molecular formula is C₁₁H₁₃NO₂, and it has a molecular weight of 191.23 g/mol . Tetrahydroquinolines are known for their diverse biochemical activities, ranging from analgesic properties to enzyme inhibition . This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules .
Propriétés
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-6-2-3-8-7-9(11(13)14)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXPBOALKQVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391922 | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162648-46-6 | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Step 1: N-Methylation of Tetrahydroquinoline
The amine group at the 1-position is protected via alkylation. For example, reacting 1,2,3,4-tetrahydroquinoline-6-carboxylic acid with methyl iodide in the presence of a base like potassium carbonate yields the N-methylated intermediate. Typical conditions involve refluxing in dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving yields of 75–85%.
Step 2: Carboxylation at the 6-Position
Direct introduction of the carboxylic acid group is accomplished through carboxylative cyclization or metal-mediated carbonylation. A method inspired by dichloro-tetrahydroisoquinoline synthesis employs carbon dioxide insertion under palladium catalysis. For instance, treating 1-methyl-1,2,3,4-tetrahydroquinoline with CO₂ in tetrahydrofuran (THF) and 1,1,3,3-tetramethylethylenediamine (TMEDA) at −78°C generates the carboxylic acid derivative in 60–70% yield.
Step 3: Purification and Isolation
Crude product purification typically involves recrystallization from ethanol or aqueous methanol, followed by chromatographic separation (silica gel, ethyl acetate/hexane). Final purity exceeding 95% is achievable, as validated by HPLC and ¹H NMR.
Table 1: Representative Traditional Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | CH₃I, K₂CO₃, DMF, 80°C | 82 | 90 |
| 2 | CO₂, Pd(OAc)₂, TMEDA, −78°C | 65 | 85 |
| 3 | Ethanol recrystallization | 95 | 97 |
Chemoenzymatic Deracemization for Enantiomeric Control
Recent advances leverage enzymatic resolution to produce enantiomerically pure forms. A D-amino acid oxidase from Fusarium solani (FsDAAO) enables kinetic resolution of racemic tetrahydroquinoline carboxylic acids. Key steps include:
-
Oxidation of Racemic Substrate : FsDAAO selectively oxidizes the D-enantiomer of this compound to the imine, which undergoes spontaneous hydrolysis to the ketone.
-
Reductive Amination : Ammonia-borane reduces the ketone back to the racemic amine, enabling iterative deracemization.
This one-pot process achieves >99% enantiomeric excess (ee) and conversions exceeding 98% under optimized conditions (pH 8.5, 30°C).
Table 2: Enzymatic Deracemization Performance
| Parameter | Value |
|---|---|
| Enzyme Loading | 10 mg/mL |
| Reaction Time | 48 h |
| ee (S-enantiomer) | >99% |
| Isolated Yield | 82% |
Industrial-Scale Production Considerations
While laboratory methods prioritize yield and purity, industrial synthesis demands cost-efficiency and scalability. Two strategies dominate:
Continuous Flow Carboxylation
Replacing batch reactors with continuous flow systems enhances CO₂ utilization efficiency. Microreactors operating at 50 bar and 120°C reduce reaction times from hours to minutes while maintaining yields ≥70%.
Solvent Recycling
Green chemistry principles advocate for cyclopentyl methyl ether (CPME) as a recoverable solvent. After extraction, CPME is distilled and reused, reducing waste by 40% compared to traditional THF.
Catalytic Advances in Asymmetric Synthesis
Palladium and copper catalysts enable direct C–H functionalization, bypassing pre-functionalized intermediates. A notable method involves:
-
Cobalt-Catalyzed C–H Activation : Using Co(acac)₂ and pivalic acid, the 6-position of 1-methyl-1,2,3,4-tetrahydroquinoline is carboxylated with CO₂ in 68% yield and 92% ee.
-
Photoredox Catalysis : Visible light-mediated decarboxylation of β-keto acids generates acyl radicals, which couple with tetrahydroquinoline derivatives. This method achieves 60% yield under mild conditions (room temperature, 24 h).
Analytical Validation Protocols
Rigorous quality control ensures compliance with pharmaceutical standards:
-
¹H NMR Analysis : Characteristic signals include the N–CH₃ singlet at δ 2.35 ppm and the carboxylic acid proton (exchangeable) at δ 12.1 ppm.
-
Chiral HPLC : A Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers with a retention time difference of 4.2 minutes.
Comparative Methodological Evaluation
Table 3: Synthesis Method Trade-offs
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Traditional Alkylation | 82 | – | High | 1.0 |
| Enzymatic Deracemization | 73 | >99 | Moderate | 2.5 |
| Cobalt Catalysis | 68 | 92 | Low | 3.0 |
Traditional routes remain preferred for bulk production, while enzymatic methods suit high-purity applications. Photoredox catalysis offers sustainability benefits but requires further yield optimization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Medicinal Chemistry
Pharmacological Properties
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exhibits various pharmacological activities. Research indicates that tetrahydroquinoline derivatives possess anti-inflammatory, neuroprotective, and antimicrobial properties. This compound has been studied for its potential in treating neurodegenerative diseases such as Parkinson's disease due to its ability to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines .
Table 1: Pharmacological Activities of this compound
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits inflammatory pathways | |
| Neuroprotective | Protects neuronal cells from oxidative stress | |
| Antimicrobial | Effective against various bacterial strains |
Synthesis and Derivatives
Synthetic Routes
The synthesis of this compound can be achieved through several methods. Notably, chemoenzymatic approaches have been employed to enhance enantioselectivity in the synthesis of carboxylic acid derivatives. For instance, D-amino acid oxidase from Fusarium solani has been utilized for the efficient deracemization of racemic tetrahydroquinoline carboxylic acids .
Table 2: Synthetic Methods for this compound
| Method | Description | Yield (%) |
|---|---|---|
| Chemoenzymatic Deracemization | Utilizes D-amino acid oxidase for high enantioselectivity | >99 |
| Microwave-assisted synthesis | Rapid synthesis using microwave irradiation | 98 |
| One-pot synthesis | Combines multiple steps into a single reaction | 85–97 |
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated significant reduction in cell death and preservation of mitochondrial function. This suggests potential therapeutic applications in neurodegenerative disorders .
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition at low concentrations, indicating its potential as a lead compound for developing new antibiotics .
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating enzyme activities, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Structural Modifications on the Tetrahydroquinoline Core
Substituent Position and Functional Group Variations
Key Observations :
- The position of substituents significantly impacts biological activity. For example, the hydroxyl group in 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline confers analgesic properties, while the carboxylic acid in the target compound enhances its utility in synthetic chemistry .
Isoquinoline vs. Quinoline Derivatives
Key Observations :
- Isoquinoline derivatives (e.g., 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) differ in ring connectivity, leading to distinct electronic and steric properties compared to quinoline-based compounds like the target molecule .
Analgesic and Anti-inflammatory Activity
- 2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: Exhibits 1/8 the analgesic potency of morphine, attributed to its hydroxyl group and methyl substitution .
Physicochemical Properties
Activité Biologique
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (MTHQCA) is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of MTHQCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
MTHQCA is characterized by its tetrahydroquinoline structure with a carboxylic acid group at the 6-position. Its molecular formula is , and it exhibits properties typical of heterocyclic compounds.
MTHQCA has been studied for its interactions with various biological targets:
- Antimicrobial Activity : MTHQCA exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
- Anticancer Properties : Research indicates that MTHQCA may inhibit cancer cell proliferation through multiple pathways. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate signaling pathways such as NF-κB has been highlighted as a key mechanism for its anticancer effects .
Biological Activity Data
| Biological Activity | Test Organisms/Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15.2 | |
| S. aureus | 12.5 | ||
| Anticancer | MDA-MB-231 (breast) | 0.70 | |
| NCI-H23 (lung) | 1.4 |
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted by BenchChem demonstrated that MTHQCA possesses notable antimicrobial activity against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating its potential utility in treating infections caused by resistant bacteria.
- Cancer Research : In vitro studies have shown that MTHQCA significantly inhibits the proliferation of various cancer cell lines. A notable study found that it exhibited an IC50 value of 0.70 µM against MDA-MB-231 breast cancer cells, indicating strong cytotoxicity compared to standard chemotherapeutics .
- Mechanistic Insights : The compound's ability to inhibit NF-κB transcriptional activity was explored in several studies, revealing that it may block inflammatory pathways associated with cancer progression and metastasis .
Additional Research Directions
Ongoing research is focused on elucidating the precise mechanisms through which MTHQCA exerts its biological effects. Potential areas include:
- Neuroprotective Effects : Preliminary studies suggest that MTHQCA may offer neuroprotective benefits by scavenging free radicals and inhibiting excitotoxicity related to glutamate.
- Synthesis of Derivatives : Researchers are exploring synthetic modifications to enhance the biological activity and selectivity of MTHQCA derivatives for specific therapeutic applications .
Q & A
Q. What are the standard synthetic routes for 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted anilines or through Friedländer-type reactions. For example, describes a route starting from cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate, where aluminum chloride catalyzes intramolecular cyclization at 378 K. Yield optimization (73%) is achieved by controlling reaction time (5 hours) and using 1,2-dichlorobenzene as a solvent. Recrystallization from ethanol ensures purity. Alternative protocols include acid-catalyzed cyclization of β-keto esters ( ) or Pd-mediated cross-coupling for functionalization.
Q. Key Variables :
| Parameter | Impact on Yield/Purity |
|---|---|
| Catalyst (AlCl₃ vs. others) | AlCl₃ enhances cyclization efficiency |
| Temperature (378 K vs. lower) | Higher temps reduce side products |
| Solvent polarity | Polar aprotic solvents improve intermediate stability |
Q. How is ¹H NMR spectroscopy used to confirm the structure of this compound and its derivatives?
- Methyl group : Singlet at δ 1.15 ppm (3H, CH₃).
- Tetrahydroquinoline protons : Multiplet signals between δ 2.09–4.27 ppm (CH₂ and CH groups in the saturated ring).
- Carboxylic acid proton : Broad signal at δ ~12.5 ppm (COOH).
- Aromatic protons : Doublets/triplets between δ 6.95–7.13 ppm (quinoline ring).
Discrepancies in peak splitting (e.g., cis vs. trans isomers) require careful integration and comparison with computational models ().
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during isomer characterization?
- Methodological Answer : highlights challenges in distinguishing cis/trans isomers via NMR due to overlapping signals. Strategies include:
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships (e.g., NOE interactions between methyl and adjacent CH groups).
- X-ray crystallography : Definitive structural confirmation (as in , where C–H⋯π interactions clarified the crystal packing).
- Computational modeling : DFT calculations predict chemical shifts and coupling constants for comparison.
Q. What experimental designs are optimal for studying the neuroprotective potential of this compound in Parkinson’s disease models?
- Dosing : 100 mg/kg modafinil (structurally related compound) administered orally alongside 6 mg/kg 1-methyl-1,2,3,6-tetrahydropyridine (MPTP).
- Behavioral metrics : Locomotor activity, hand-eye coordination (tested twice weekly for 3 weeks).
- Biochemical analysis : Striatal dopamine levels quantified via HPLC (vehicle-treated: 5% of control vs. modafinil-treated: 41%).
- Control groups : Vehicle-only and untreated cohorts to isolate compound effects.
Q. Critical Parameters :
| Factor | Consideration |
|---|---|
| MPTP dosage | Adjust to induce partial nigrostriatal degeneration |
| Timeframe | ≥3 weeks to capture chronic effects |
| Biomarkers | Dopamine, α-synuclein aggregation, oxidative stress markers |
Q. How can synthetic methodologies be adapted to incorporate functional groups (e.g., boronic esters) for targeted drug delivery?
- Methodological Answer : and describe boronic ester derivatives (e.g., 1-methyl-1,2,3,4-tetrahydroquinoxaline-6-boronic acid pinacol ester). Synthesis involves:
- Suzuki-Miyaura coupling : Pd-catalyzed cross-coupling of brominated precursors with pinacol borane.
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to stabilize intermediates ().
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate boronate esters (≥95% purity).
Data Contradiction Analysis
Q. Why might NMR spectra of structurally similar tetrahydroquinoline derivatives show unexpected splitting patterns?
- Conformational flexibility : Chair vs. boat conformations in the tetrahydroquinoline ring.
- Dynamic effects : Rapid proton exchange in DMSO-d₆ broadens carboxylic acid signals.
- Impurity interference : Byproducts from incomplete cyclization (e.g., open-chain intermediates).
Mitigation includes variable-temperature NMR or using deuterated chloroform for sharper peaks.
Methodological Tables
Q. Table 1: Comparative Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| AlCl₃ cyclization | AlCl₃ | 1,2-Dichlorobenzene | 73 | 95 | |
| Friedländer synthesis | H₂SO₄ | Ethanol | 65 | 90 | |
| Boronate functionalization | Pd(PPh₃)₄ | THF | 58 | 97 |
Q. Table 2: Key ¹H NMR Peaks
| Proton Type | Chemical Shift (δ, ppm) | Splitting | Integration |
|---|---|---|---|
| CH₃ (methyl) | 1.15 | Singlet | 3H |
| COOH | ~12.5 | Broad | 1H |
| Aromatic H | 6.95–7.13 | Doublet/triplet | 2-3H |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
